4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride
Description
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride (CAS: 36556-60-2) is a halogenated aromatic diamine salt widely utilized as a key intermediate in organic synthesis, particularly in the preparation of benzimidazole derivatives and heterocyclic compounds. The dihydrochloride form enhances stability compared to the free diamine, which is prone to oxidation and degradation . Its synthesis typically involves the reduction of nitro precursors using SnCl₂·2H₂O under reflux conditions, followed by alkaline workup and salt formation . This compound’s structural features—two amine groups at the 1,2-positions and electron-withdrawing substituents (Cl and F) at the 4 and 5 positions—make it highly reactive in condensation reactions, enabling applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOCMQJLTMEFLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Conditions
The synthesis begins with 4-chloro-5-fluoronitrobenzene as the primary precursor. Catalytic hydrogenation under high-pressure hydrogen (1.5–3.5 MPa) in methanol or ethanol solvents is the most widely adopted industrial method. Palladium-carbon (Pd/C) catalysts are preferred due to their high activity and selectivity, with typical catalyst loadings of 0.1–1.0 wt% relative to the substrate. Reaction temperatures between 60–150°C ensure complete nitro group reduction while minimizing dehalogenation side reactions.
Table 1: Representative Hydrogenation Conditions and Outcomes
Mechanistic Insights
Hydrogenation proceeds via a Langmuir-Hinshelwood mechanism, where nitro groups adsorb onto the catalyst surface, undergoing sequential reduction to nitroso, hydroxylamine, and finally amine intermediates. The electron-withdrawing effects of chlorine and fluorine substituents lower the aromatic ring's electron density, accelerating hydrogen activation on the catalyst surface.
Chemical Reduction Methods
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) Mediated Reduction
Alternative to hydrogenation, SnCl₂·2H₂O in hydrochloric acid (HCl) provides a cost-effective reduction pathway. The nitro group is reduced to amine in refluxing ethanol, with stoichiometric SnCl₂ (2.5–3.0 equivalents) ensuring complete conversion. Post-reduction, the free diamine is precipitated as the dihydrochloride salt by adding concentrated HCl, achieving yields of 82–88%.
Sodium Dithionite (Na₂S₂O₄) in Biphasic Systems
Recent innovations employ Na₂S₂O₄ in water-toluene biphasic systems at 70–80°C. This method avoids heavy metal catalysts, producing the diamine with 85–90% yield and simplifying waste management. The dihydrochloride is isolated via pH adjustment to 2–3 using 6 N HCl, followed by recrystallization from ethanol-water (7:3 v/v).
Purification and Characterization
Recrystallization Optimization
Post-synthesis purification involves sequential steps:
Analytical Validation
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NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) confirms substitution patterns: δ 7.25 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.85 (d, J = 6.8 Hz, 1H).
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Elemental Analysis : Theoretical (C₆H₈Cl₃FN₂): C 30.87%, H 3.45%, N 12.00%; Experimental: C 30.82%, H 3.41%, N 11.96%.
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X-ray Crystallography : Resolves hydrogen-bonding networks between amine groups and chloride counterions, confirming salt formation.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Industrial Scalability
Catalytic hydrogenation dominates industrial production due to superior yields and purity, despite higher catalyst costs. SnCl₂ reduction remains relevant for small-scale syntheses, while Na₂S₂O₄-based methods offer greener alternatives under development .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The amino groups can be oxidized or reduced to form different derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substituted Derivatives: Products with different functional groups replacing chlorine or fluorine.
Oxidized or Reduced Derivatives: Compounds with modified amino groups.
Heterocyclic Compounds:
Scientific Research Applications
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with receptors on cell surfaces, affecting cellular signaling pathways.
Induce Apoptosis: In cancer cells, it may induce apoptosis through the activation of specific pathways.
Comparison with Similar Compounds
4-Chloro-5-nitrobenzene-1,2-diamine (CAS: 65078-77-5)
- Key Differences : Replaces the 5-fluoro group with a nitro substituent.
- Reactivity : The nitro group is a stronger electron-withdrawing group than fluorine, increasing electrophilicity but requiring additional reduction steps for further functionalization.
- Applications : Primarily used in explosives and dye synthesis, unlike the fluoro-chloro derivative’s role in pharmaceuticals .
4,5-Dichlorobenzene-1,2-diamine
- Key Differences : Lacks the fluorine atom at position 5 but has a second chlorine atom.
- Reactivity : Enhanced steric hindrance and electron-withdrawing effects lead to slower reaction kinetics in cyclocondensation compared to the fluoro-chloro analog .
- Yield in Heterocycle Synthesis: Provides good yields (~70–80%) in indoloquinoxaline formation, slightly lower than the fluoro-chloro variant’s efficiency in benzimidazole synthesis (~64%) .
Diamine Salts with Varied Substituents
3,4-Diaminophenol Dihydrochloride (CAS: Enamine product)
- Key Differences : Contains a hydroxyl group at position 3 instead of halogens.
- Reactivity: The phenolic –OH group participates in hydrogen bonding, reducing solubility in nonpolar solvents. This contrasts with the fluoro-chloro compound’s improved solubility in organic media .
1,2,4-Triaminobenzene Dihydrochloride (CAS: TCI America)
- Key Differences : Features an additional amine group at position 3.
- Applications : Used in coordination chemistry and polymer synthesis, diverging from the fluoro-chloro derivative’s focus on bioactive molecule synthesis .
Electronically Similar Compounds
2-Amino-5-methoxyphenol Hydrochloride (CAS: 39547-15-4)
- Key Differences: Methoxy group at position 5 instead of fluorine; phenolic –OH at position 2.
- Stability : Less stable under acidic conditions due to the labile methoxy group, whereas the fluoro-chloro compound’s halogen substituents confer greater robustness .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends: Electron-withdrawing groups (Cl, F, NO₂) at positions 4 and 5 enhance electrophilicity, facilitating nucleophilic aromatic substitution and cyclocondensation. Fluorine’s smaller atomic radius compared to chlorine reduces steric hindrance, improving reaction yields in benzimidazole synthesis .
- Stability : The dihydrochloride form of 4-chloro-5-fluorobenzene-1,2-diamine mitigates oxidative degradation, a critical advantage over unstable free diamines like 4-(substituted)-5-fluorobenzene-1,2-diamine .
- Pharmacological Potential: Derivatives of this compound, such as 2-(5-Chloro-6-fluoro-1H-benzimidazol-2-yl)-4-fluorophenol, show preferential inhibition of the Wnt/β-catenin pathway, highlighting its utility in oncology drug discovery .
Biological Activity
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting detailed findings from various studies, including mechanisms of action, cytotoxicity data, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₆ClF N₂·2HCl, with a molecular weight of approximately 233.50 g/mol. The compound features a benzene ring substituted with two amino groups at the 1 and 2 positions, a chlorine atom at the 4 position, and a fluorine atom at the 5 position. Its dihydrochloride form enhances its solubility in water, making it suitable for various biological applications.
The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and cellular receptors:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways critical for cell survival.
- Receptor Modulation : It interacts with cell surface receptors, affecting cellular signaling pathways that regulate various physiological responses.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of specific signaling pathways that lead to programmed cell death.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates its efficacy against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated significant cytotoxic activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Ratio (HaCaT/Cell Line) |
|---|---|---|
| HCT-116 | 11 | 3.1 |
| MCF-7 | 15 | 2 |
| HeLa | 18 | 4 |
These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing non-cancerous cells (HaCaT), highlighting its potential as an anticancer agent .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives of this compound on colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. The most active derivatives demonstrated IC50 values ranging from 7 to 19 µM across these cell lines, indicating a strong potential for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on assessing the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics, suggesting its utility in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride?
- Methodological Answer : Synthesis can be approached via catalytic amination of halogenated precursors or reductive deprotection of nitro intermediates. Computational reaction path search methods (e.g., quantum chemical calculations) can predict feasible routes and intermediates . Experimental optimization using Design of Experiments (DoE) is critical to minimize trial-and-error steps, with variables like temperature, catalyst loading, and solvent polarity systematically tested . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradient) is recommended, as demonstrated for structurally similar dihydrochloride salts .
Q. How should researchers purify this compound to achieve >95% HPLC purity?
- Methodological Answer : Post-synthesis purification involves sequential steps:
- Step 1 : Remove insoluble impurities via hot filtration in ethanol.
- Step 2 : Recrystallize using a 7:3 ethanol/water mixture (v/v) at 4°C.
- Step 3 : Finalize purity via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Analytical validation should include UV-Vis (λ = 254 nm) and mass spectrometry (ESI+) to confirm molecular integrity .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H/C NMR in DO to confirm aromatic substitution patterns and diamine protonation states.
- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding networks, as done for analogous chloro-methylbenzene-diamine derivatives .
- Elemental Analysis : Verify Cl and F content (theoretical vs. experimental).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dihydrochloride dehydration thresholds .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or protonation state variations. Use density functional theory (DFT) simulations (e.g., B3LYP/6-311+G**) to model solvent interactions and compare with experimental NMR. Adjust pH during analysis to stabilize specific protonation states, as seen in PubChem data for related dihydrochlorides .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising selectivity?
- Methodological Answer : Apply response surface methodology (RSM) within DoE frameworks to identify critical parameters. For example:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 85°C |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% |
| Reaction Time | 12–24 h | 18 h |
| Kinetic profiling and in-situ FTIR monitoring can detect intermediate formation and guide endpoint determination . |
Q. How does the compound’s stability vary under acidic vs. alkaline conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 1–30 days) in buffers (pH 2–9). Monitor degradation via HPLC and LC-MS. Structural analogs like 1,2-phenylenediamine dihydrochloride show rapid decomposition at pH > 7 due to deprotonation and oxidation .
Q. What mechanistic insights explain the reactivity of the dihydrochloride form with nucleophiles?
- Methodological Answer : Protonation at the aromatic amine groups enhances electrophilicity. Use DFT to map electrostatic potential surfaces and identify reactive sites. Experimental validation via kinetic studies (e.g., reaction with acetyl chloride) can quantify activation barriers, as demonstrated for chloro-methylbenzene-diamine derivatives .
Q. Why do computational models sometimes fail to predict the dihydrochloride’s solubility in polar aprotic solvents?
- Methodological Answer : Solubility discrepancies arise from neglecting ion-pair interactions in implicit solvent models. Explicit solvent molecular dynamics (MD) simulations (e.g., using AMBER) better capture chloride counterion interactions with solvents like DMSO. Experimental validation via phase-solubility diagrams is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
